N-Sebacoylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Sebacoylglycine, also known as 10-[(Carboxymethyl)amino]-10-oxodecanoic acid, is a white crystalline powder or crystals with a molecular weight of 259.30 g/mol . It is an important organic intermediate widely used in various fields such as pharmaceuticals, agrochemicals, and the chemical industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Sebacoylglycine typically involves the reaction of sebacic acid with glycine under specific conditions. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Sebacoylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-Sebacoylglycine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Sebacoylglycine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes. Its structure allows it to bind to active sites of enzymes, altering their activity and leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
N-Acetylglycine: Similar in structure but with an acetyl group instead of a sebacoyl group.
N-Formylglycine: Contains a formyl group instead of a sebacoyl group.
N-Butyroylglycine: Has a butyroyl group instead of a sebacoyl group.
Uniqueness
N-Sebacoylglycine is unique due to its longer carbon chain (sebacoyl group), which imparts different physical and chemical properties compared to its shorter-chain analogs. This uniqueness makes it suitable for specific applications in various fields .
Properties
Molecular Formula |
C12H19NO4 |
---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
2-(2,11-dioxo-azacycloundec-1-yl)acetic acid |
InChI |
InChI=1S/C12H19NO4/c14-10-7-5-3-1-2-4-6-8-11(15)13(10)9-12(16)17/h1-9H2,(H,16,17) |
InChI Key |
RONZTKBMKOHHAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCC(=O)N(C(=O)CCC1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.